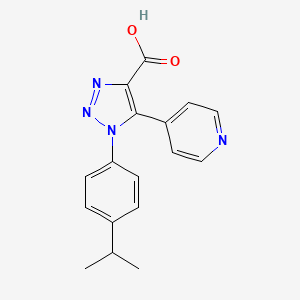
4-(2-benzylphenoxy)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-benzylphenoxy)piperidine hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine compounds, which have been shown to have a range of biological activities. In
Mechanism of Action
The exact mechanism of action of 4-(2-benzylphenoxy)piperidine hydrochloride is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as protein kinase C and cyclin-dependent kinases. Additionally, it has been demonstrated to activate potassium channels in vascular smooth muscle cells, leading to vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-benzylphenoxy)piperidine hydrochloride are diverse and depend on the specific application. In neuroscience, it has been shown to increase levels of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant effects. In oncology, it has been demonstrated to inhibit cancer cell growth and induce apoptosis. In cardiovascular disease, it has been shown to cause vasodilation and reduce blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-benzylphenoxy)piperidine hydrochloride in lab experiments is its well-characterized chemical structure and synthesis method, which allows for reproducible results. Additionally, its diverse range of biological activities makes it a versatile compound for studying various diseases and physiological processes. However, one limitation is its potential toxicity, which must be carefully monitored in cell and animal studies.
Future Directions
There are several potential future directions for research on 4-(2-benzylphenoxy)piperidine hydrochloride. In neuroscience, further studies could investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. In oncology, more research is needed to determine its efficacy in treating various types of cancer and to develop more potent derivatives. In cardiovascular disease, further studies could explore its potential as a treatment for other conditions, such as heart failure and pulmonary hypertension. Additionally, the development of more targeted delivery methods, such as nanoparticles, could improve its therapeutic potential while minimizing side effects.
Synthesis Methods
The synthesis of 4-(2-benzylphenoxy)piperidine hydrochloride involves the reaction of 2-benzylphenol with piperidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent choice.
Scientific Research Applications
4-(2-benzylphenoxy)piperidine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In oncology, it has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In cardiovascular disease, it has been studied for its vasodilatory effects, which could potentially be used to treat hypertension.
properties
IUPAC Name |
4-(2-benzylphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-6-15(7-3-1)14-16-8-4-5-9-18(16)20-17-10-12-19-13-11-17;/h1-9,17,19H,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJWVUGTBDEPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzylphenoxy)piperidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966607.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4966626.png)

![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)
![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)